molecular formula C6H11Cl3Si B063966 Allyl(chloropropyl)dichlorosilane CAS No. 166970-54-3

Allyl(chloropropyl)dichlorosilane

Cat. No.: B063966
CAS No.: 166970-54-3
M. Wt: 217.6 g/mol
InChI Key: STFRHHCUWMNSIY-UHFFFAOYSA-N
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Description

Allyl(chloropropyl)dichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is C6H11Cl3Si and its molecular weight is 217.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

Allyl(chloropropyl)dichlorosilane derivatives are pivotal in the synthesis of various organosilicon compounds. For instance, the controlled introduction of allylic groups to chlorosilanes has been achieved with allylsamarium bromide, facilitating the synthesis of aryl, aralkyl, and alkenyl substituted allylsilanes. Dichlorosilanes can afford monoallylated or diallylated silanes depending on the reagent's amount, demonstrating the versatility of this compound in synthetic chemistry (Li et al., 2006).

Polymer Science

In polymer science, derivatives of this compound have been used to synthesize ether-substituted polysilylenes with amphiphilic characteristics. The Wurtz-type coupling reaction of dichlorosilanes with respective allyl compounds indicates the compound's role in creating high molecular weight polymers, which becomes challenging as the length of the ether substituents increases (Schwegler & Möller, 1998).

Catalysis and Process Optimization

The compound and its derivatives find significant applications in catalysis and process optimization. For example, the platinum-catalyzed hydrosilylation of allyl chloride with trichlorosilane was investigated in an ionic liquid-organic biphasic reaction mode, showcasing an enhanced selectivity for the product trichloro(3-chloropropyl)silane. This process emphasizes the utility of this compound in improving industrial synthesis techniques (Hofmann et al., 2008).

Environmental and Safety Assessments

Advanced Material Development

Lastly, this compound plays a role in advanced material development. The ultraviolet irradiation cross-linking of liquid hyperbranched polycarbosilanes, synthesized with varying molar ratios of chloropropene/chloromethyltrichlorosilane, illustrates how modifications to the cross-linking process can influence the molecular weight, hardness, and ceramic yield of the resultant materials, highlighting its importance in the synthesis of ceramics and other advanced materials (Ji et al., 2017).

Safety and Hazards

Allyl(chloropropyl)dichlorosilane is a combustible liquid that causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it .

Future Directions

The allyl–allyl cross-coupling reaction, which is involved in the synthesis of Allyl(chloropropyl)dichlorosilane, has seen major developments over the past decade . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . Understanding the mechanisms of these processes can help find novel applications and obtain new results .

Properties

IUPAC Name

dichloro-(3-chloropropyl)-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRHHCUWMNSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CCCCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628865
Record name Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166970-54-3
Record name Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 ml, three neck, round bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser were added under the dried nitrogen atmosphere, 542 g (7.08 mol) of allyl chloride and 600 μl of 1% chloroplatinie acid catalyst. Through the dropping funnel was added dropwise 100 g (0.71 mol) of allyldichlorosilane for 30 min while refluxing. After confirming by gas chromatography to complete the reaction, the product was fractionally distilled under vacuum (60°-64° C./0.5 torr) to give 95 g (62.5 % ) of 4,4,7-trichloro-4-sila-1-heptene. Allyltrichlorosilane 30.0 g (19.7 % ) was also obtained as a by-product.
Quantity
542 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

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